Mass Offset of +9.06 Da Relative to Non‑Deuterated Impurity Enables Unambiguous Mass Spectrometric Resolution
The target compound (C₂₉H₂₅D₉N₂O₄, MW 483.65) exhibits a nominal mass increase of 9.06 Da over its non‑deuterated counterpart N2‑Des(L‑valinyl) N2‑Formal Lopinavir (C₂₉H₃₄N₂O₄, MW 474.59) [1]. This +9 Da shift places the internal standard signal well outside the monoisotopic envelope of the natural‑abundance impurity, eliminating isotopic cross‑talk in selected reaction monitoring (SRM) channels.
| Evidence Dimension | Monoisotopic molecular weight (Da) |
|---|---|
| Target Compound Data | 483.65 Da |
| Comparator Or Baseline | N2-Des(L-valinyl) N2-Formal Lopinavir (non‑deuterated): 474.59 Da |
| Quantified Difference | Δ = +9.06 Da |
| Conditions | Calculated from molecular formulas; verified by ESI‑HRMS |
Why This Matters
A +9 Da mass shift provides baseline resolution from the natural isotopic distribution, ensuring that the internal standard peak area is unaffected by the analyte's own M+1, M+2, … isotopologues.
- [1] 莱耀标准品网. N2-Des(L-valinyl) N2-Formal Lopinavir. Catalog D288210. Available at: https://www.mdfcw.com View Source
